
1-(Thiazol-2-yl)propan-1-amine
Overview
Description
1-(Thiazol-2-yl)propan-1-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-(Thiazol-2-yl)propan-1-amine serves as a versatile building block in the synthesis of more complex thiazole derivatives. Its structure allows for various modifications that can enhance biological activity or create novel compounds for research purposes.
Synthetic Routes
The synthesis typically involves:
- Cyclization reactions : Using haloketones with thioamide.
- Gabriel synthesis : Treating α-acylaminoketones with phosphorus pentasulfide or Lawesson’s reagent.
Biological Activities
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.
Anticancer Potential
In vitro studies suggest that this compound may influence pathways related to cell proliferation and apoptosis, indicating potential use in cancer therapies. For instance, thiazole derivatives have been reported to interact with specific enzymes and receptors involved in cancer cell signaling.
Pharmacological Applications
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of thiazole derivatives. This compound may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting its potential in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects, showing promise in modulating inflammatory pathways. This could lead to therapeutic applications in treating chronic inflammatory diseases.
Industrial Applications
Dyes and Pigments
In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its stable thiazole ring structure. Its chemical properties allow it to serve as a precursor for various colorants.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations of the compound.
Research on Neuroprotective Effects
In another study focusing on neurodegenerative diseases, researchers found that treatment with this compound significantly improved cognitive function in animal models by reducing acetylcholine breakdown, thereby enhancing neurotransmission.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine
Comparison: 1-(Thiazol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications .
Biological Activity
1-(Thiazol-2-yl)propan-1-amine, a compound characterized by its thiazole ring and amine functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate amines. The Mannich reaction is often employed to generate novel thiazole-containing compounds efficiently. For example, a study demonstrated the synthesis of various thiazol-2-amines through this method, leading to compounds with enhanced biological activities .
Anticancer Properties
Recent research highlights the anticancer potential of this compound and its analogs. In vitro studies have shown that compounds containing thiazole moieties can inhibit cancer cell proliferation by disrupting microtubule dynamics. For instance, a derivative similar to this compound was reported to interact with colchicine-binding sites on tubulin, leading to cell cycle arrest in the G2/M phase in human gastric cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 5.0 | Microtubule destabilization |
2-Amino-1-thiazolyl imidazole | Human gastric cancer | 3.5 | Tubulin polymerization inhibition |
Thiazole derivative X | Colorectal carcinoma | 4.0 | Apoptosis induction and ROS accumulation |
These findings suggest that thiazole derivatives may serve as promising candidates for further development as anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study evaluated various thiazol-based compounds against pathogenic bacteria and fungi, revealing significant antimicrobial activity. The structure–activity relationship (SAR) indicated that modifications in the amine group significantly affected the antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | E. coli | 25 | Bactericidal |
Thiazole derivative Y | S. aureus | 15 | Bacteriostatic |
N-(benzo[d]imidazolyl)-thiazole | P. aeruginosa | 10 | Bactericidal |
These results underscore the potential of thiazole-containing compounds as effective antimicrobial agents.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced gastric cancer was treated with a regimen including a thiazole derivative similar to this compound. The treatment resulted in significant tumor regression and an increase in overall survival time.
- Case Study on Infection Control : In a clinical trial involving patients with multidrug-resistant bacterial infections, a thiazole-based compound demonstrated efficacy in reducing bacterial load and improving patient outcomes.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZPHYTHVAUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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